L-Pyroglutamic Acid beta-Naphthylamide

Catalog No.
S726279
CAS No.
22155-91-5
M.F
C15H14N2O2
M. Wt
254.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
L-Pyroglutamic Acid beta-Naphthylamide

CAS Number

22155-91-5

Product Name

L-Pyroglutamic Acid beta-Naphthylamide

IUPAC Name

(2S)-N-naphthalen-2-yl-5-oxopyrrolidine-2-carboxamide

Molecular Formula

C15H14N2O2

Molecular Weight

254.28 g/mol

InChI

InChI=1S/C15H14N2O2/c18-14-8-7-13(17-14)15(19)16-12-6-5-10-3-1-2-4-11(10)9-12/h1-6,9,13H,7-8H2,(H,16,19)(H,17,18)/t13-/m0/s1

InChI Key

BZEPQNMASTUAMY-ZDUSSCGKSA-N

SMILES

C1CC(=O)NC1C(=O)NC2=CC3=CC=CC=C3C=C2

Synonyms

L-PyroglutamicAcidbeta-Naphthylamide;L-Pyrrolidonyl-beta-naphthylamide;22155-91-5;L-Pyroglutamicacid|A-naphthylamide;AC1OCTVP;(S)-N-2-Naphthyl-5-oxopyrrolidine-2-carboxamide;SCHEMBL2334270;L-Pyrrolidonyl-|A-naphthylamide;CHEBI:90601;CTK8G0656;N-(2-naphthyl)-Lpyroglutamide;N-pyroglutamyl-2-aminonaphthalene;N-(beta-naphthyl)-L-pyroglutamide;ZINC391924;5-oxo-L-prolinebeta-naphthylamide;L-pyroglutamicacid2-naphthylamide;N-(5-oxoprolyl)-2-aminonaphthalene;7343AH;MFCD00055911;ZINC00391924;N-(2-naphthyl)-5-oxo-L-prolinamide;AKOS024258667;N1-(2-Naphthyl)-L-pyroglutamicacid;N-(beta-naphthyl)-5-oxo-L-prolinamide;N-naphthalen-2-yl-5-oxo-L-prolinamide

Canonical SMILES

C1CC(=O)NC1C(=O)NC2=CC3=CC=CC=C3C=C2

Isomeric SMILES

C1CC(=O)N[C@@H]1C(=O)NC2=CC3=CC=CC=C3C=C2

L-Pyroglutamic Acid beta-Naphthylamide is an organic compound characterized by its structure, which includes a pyroglutamic acid moiety linked to a beta-naphthylamide. This compound is primarily recognized for its role as a substrate in biochemical assays, particularly those involving aminopeptidases. Its chemical formula is C15H14N2O2, and it is often utilized in laboratory settings to study enzymatic activity and bacterial identification, especially for group A Streptococci and Enterococci species .

As mentioned earlier, L-PGNA functions as a substrate for pyrrolidonyl peptidases. These enzymes recognize the pGlu moiety of L-PGNA and cleave the amide bond between the pyroglutamic acid and the beta-naphthylamine. This cleavage reaction allows for the detection of enzyme activity through the release of the colored beta-naphthylamine [, ].

Substrate for Pyroglutamate Aminopeptidase

L-Pyroglutamic Acid beta-Naphthylamide (L-PGN) is a synthetic substrate commonly used in scientific research to identify and differentiate specific bacterial species. It serves as a specific substrate for the enzyme pyroglutamate aminopeptidase (PYR) []. This enzyme is crucial for the removal of N-terminal pyroglutamic acid (pGlu) modifications from proteins, a process vital for proper protein function [].

Bacterial Differentiation

The ability of bacterial strains to hydrolyze L-PGN is exploited for their identification and differentiation. Specifically, Group A Streptococci and Enterococci possess PYR activity and can cleave L-PGN [, ]. This allows researchers to distinguish these bacterial groups from other streptococcal species, which typically lack PYR activity and cannot hydrolyze L-PGN []. This differentiation plays a crucial role in various research fields, including:

  • Clinical Microbiology: Identifying specific bacterial pathogens responsible for infections is essential for guiding appropriate treatment strategies. L-PGN based assays can be employed to differentiate Group A Streptococci, associated with diseases like strep throat, from other streptococci, aiding in accurate diagnosis [].
  • Food Microbiology: Identifying Enterococci in food samples is crucial due to their potential association with foodborne illnesses. L-PGN based assays can be used alongside other tests to confirm the presence of Enterococci in food samples [].

Additional Applications

Beyond bacterial differentiation, L-PGN has potential applications in other areas of scientific research:

  • Enzyme Activity Assays: L-PGN can be utilized to measure PYR activity in various biological samples, allowing researchers to study enzyme function and regulation [].
  • Drug Discovery: L-PGN based assays may be employed in the development of novel inhibitors of PYR, which could have potential therapeutic applications [].
Typical of amino acid derivatives. It can undergo hydrolysis, where it reacts with water to form L-pyroglutamic acid and beta-naphthylamine. Additionally, it can engage in peptide bond formation or cleavage when acted upon by specific enzymes, such as aminopeptidases. The substrate specificity of this compound allows it to be used in colorimetric assays to determine enzymatic activity .

This compound exhibits significant biological activity, particularly as a substrate for pyrrolidonyl peptidase. It has been shown to stimulate locomotor activity in animal models, indicating potential neuroactive properties . Furthermore, its use in microbiological assays aids in the identification of certain bacterial strains by measuring enzymatic activity related to peptide metabolism .

L-Pyroglutamic Acid beta-Naphthylamide can be synthesized through several methods, often involving the coupling of L-pyroglutamic acid with beta-naphthylamine under controlled conditions. Common synthetic approaches include:

  • Direct Coupling: Reacting L-pyroglutamic acid with beta-naphthylamine using coupling agents such as carbodiimides.
  • Dehydration Reactions: Utilizing dehydrating agents to facilitate the formation of the amide bond between the two components.

These methods typically yield high-purity products suitable for research applications .

The applications of L-Pyroglutamic Acid beta-Naphthylamide are diverse and include:

  • Biochemical Assays: Used as a substrate for determining the activity of specific enzymes, particularly aminopeptidases.
  • Microbiological Identification: Aiding in the identification of bacterial species based on their enzymatic profiles.
  • Research Tool: Utilized in studies exploring neuroactivity and locomotor effects in animal models .

Interaction studies involving L-Pyroglutamic Acid beta-Naphthylamide primarily focus on its enzymatic interactions. Research has demonstrated that this compound effectively interacts with various aminopeptidases, leading to measurable changes in enzymatic activity. These studies are essential for understanding the substrate specificity and kinetics of these enzymes, which play critical roles in protein metabolism .

L-Pyroglutamic Acid beta-Naphthylamide shares similarities with several other compounds that also contain amino acid derivatives or naphthyl groups. Below is a comparison highlighting its uniqueness:

Compound NameStructure FeaturesUnique Properties
Pyrrolidonyl-beta-naphthylamideContains pyrrolidine ringUsed as a substrate for different peptidases
L-Pyroglutamic AcidSimple amino acidPrimarily involved in metabolic pathways
N-Acetyl-L-tyrosineAcetylated tyrosineInvolved in neurotransmitter synthesis
Beta-naphthylamineAmino derivative of naphthaleneUsed in dye and pigment manufacturing

L-Pyroglutamic Acid beta-Naphthylamide is unique due to its specific application as a substrate for pyrrolidonyl peptidase and its role in microbiological assays, distinguishing it from other similar compounds that may not exhibit these specific functionalities .

XLogP3

1.8

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 4 notifications to the ECHA C&L Inventory.;
H400 (90.7%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard

Environmental Hazard

Other CAS

22155-91-5

Wikipedia

5-oxo-L-proline 2-naphthylamide

Dates

Modify: 2023-08-15

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